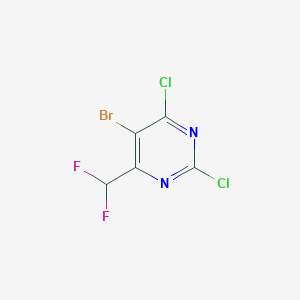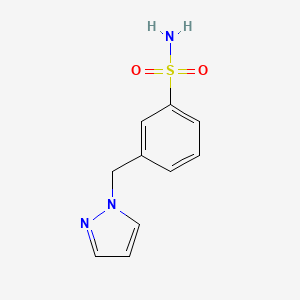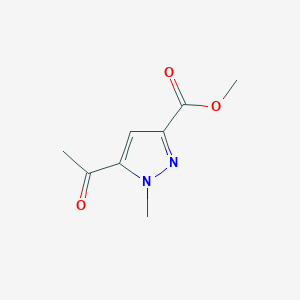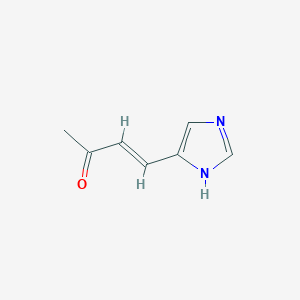
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a methyl ester group, a hydroxy group, and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid+methanolacid catalystMethyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanol.
Substitution: Methyl 3-(2-methoxy-3-chlorophenyl)-2-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate
- Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate
- Methyl 3-(2,3-dichlorophenyl)-2-hydroxybutanoate
Uniqueness
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the dichlorophenyl group and the hydroxy group on the propanoate backbone. This unique structure can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10Cl2O3 |
|---|---|
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3 |
Clave InChI |
BRAXROWJXNYMJN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C(=CC=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)









